molecular formula C9H8N2O3 B1453053 6-methoxy-1H-indazole-5-carboxylic acid CAS No. 1082041-60-8

6-methoxy-1H-indazole-5-carboxylic acid

Cat. No. B1453053
CAS RN: 1082041-60-8
M. Wt: 192.17 g/mol
InChI Key: YTPLCCONLYBFTE-UHFFFAOYSA-N
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Description

6-Methoxy-1H-indazole-5-carboxylic acid is a chemical compound with the molecular formula C9H8N2O3 . It has a molecular weight of 192.17 .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including this compound, has been the subject of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O3/c1-14-8-3-7-5 (4-10-11-7)2-6 (8)9 (12)13/h2-4H,1H3, (H,10,11) (H,12,13) .


Chemical Reactions Analysis

The synthesis of 1H-indazoles, such as this compound, can be achieved through a Cu (OAc) 2 -catalyzed reaction to form N–N bond in DMSO under O2 atmosphere . This reaction involves the formation of N–H ketimine species followed by the Cu (OAc) 2 -catalyzed reaction .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Novel Fluorophores and Labeling Reagents

One significant application of derivatives related to 6-methoxy-1H-indazole-5-carboxylic acid is in the development of novel fluorophores for biomedical analysis. For instance, 6-Methoxy-4-quinolone (6-MOQ), an oxidation product derived from 5-methoxyindole-3-acetic acid, exhibits strong fluorescence across a wide pH range in aqueous media. This compound demonstrates excellent stability against light and heat, making it a valuable fluorescent labeling reagent for the determination of carboxylic acids. Such characteristics are beneficial for various analytical applications in biomedicine, highlighting the compound's versatility and utility in sensitive and challenging environments (Hirano et al., 2004).

Spectroscopic Profiling and Computational Studies

The derivative methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) has been characterized through spectroscopic (FT-IR, FT-Raman, UV, 1H, and 13C NMR) and computational studies. These analyses explored the electronic nature, vibrational modes, and reactivity of the MMIC molecule, offering insights into its potential as a precursor for biologically active molecules. The study's findings on MMIC's non-linear optical (NLO) properties and its reactivity centers could influence the design and synthesis of new compounds with specific biological or optical functionalities (Almutairi et al., 2017).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

The future directions of research on 6-methoxy-1H-indazole-5-carboxylic acid and similar compounds could involve further exploration of their medicinal applications, given their wide range of potential uses . Additionally, the development of more efficient and environmentally friendly synthetic approaches could be a focus of future research .

properties

IUPAC Name

6-methoxy-1H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8-3-7-5(4-10-11-7)2-6(8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPLCCONLYBFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NNC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1082041-60-8
Record name 6-METHOXY-1H-INDAZOLE-5-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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